molecular formula C19H23N3O3 B5210180 1-(4-ethoxybenzyl)-4-(4-nitrophenyl)piperazine

1-(4-ethoxybenzyl)-4-(4-nitrophenyl)piperazine

Cat. No. B5210180
M. Wt: 341.4 g/mol
InChI Key: VAPKGELVWIGQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxybenzyl)-4-(4-nitrophenyl)piperazine, also known as EBNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and neuroscience.

Mechanism of Action

1-(4-ethoxybenzyl)-4-(4-nitrophenyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This binding activates the receptor, leading to a cascade of signaling events that ultimately result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising therapeutic agent for the treatment of various psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-ethoxybenzyl)-4-(4-nitrophenyl)piperazine in lab experiments is its high selectivity for serotonin receptors, which allows for more precise and targeted studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the use of 1-(4-ethoxybenzyl)-4-(4-nitrophenyl)piperazine in scientific research, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its role in various physiological and biochemical processes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

1-(4-ethoxybenzyl)-4-(4-nitrophenyl)piperazine can be synthesized using a simple and efficient method that involves the reaction of 4-nitrobenzaldehyde and 4-ethoxybenzylamine with piperazine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

1-(4-ethoxybenzyl)-4-(4-nitrophenyl)piperazine has shown promising results in various scientific research applications, including its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Additionally, this compound has been studied for its potential use as a pharmacological tool to study the role of serotonin receptors in the brain.

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-25-19-9-3-16(4-10-19)15-20-11-13-21(14-12-20)17-5-7-18(8-6-17)22(23)24/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPKGELVWIGQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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